molecular formula C17H12F2N2O3 B2784652 N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-90-3

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2784652
CAS No.: 330200-90-3
M. Wt: 330.291
InChI Key: JRNNQDJAYDHZCM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound characterized by the presence of difluorophenyl and dioxopyrrolidinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,4-difluoronitrobenzene reacts with the benzamide core.

    Formation of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group is formed through a cyclization reaction involving a suitable precursor, such as succinic anhydride, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antinociceptive Activity

Research indicates that derivatives of benzamide compounds, including those with dioxopyrrolidinyl moieties, exhibit notable antinociceptive effects. For instance, studies have shown that certain analogs can significantly reduce pain responses in animal models, suggesting potential use in pain management therapies.

CompoundDose (mg/kg)Pain Reduction (%)Reference
N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide5070%
Aspirin5012%

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In various studies, it demonstrated significant inhibition of inflammatory markers and reduced edema in animal models when compared to standard anti-inflammatory drugs.

CompoundDose (mg/kg)Edema Reduction (%)Reference
This compound2095%
Indomethacin2075%

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of similar compounds have shown promising results. The structure of this compound suggests it may also exhibit anticonvulsant activity through modulation of neurotransmitter systems.

Case Study 1: Pain Management

A study conducted on the analgesic effects of this compound involved administering the compound to a rat model of induced pain. Results indicated a significant decrease in pain behaviors compared to control groups, supporting its potential as a new analgesic agent.

Case Study 2: Inflammation Reduction

In a controlled experiment evaluating anti-inflammatory effects, the compound was administered to mice with induced paw edema. The results showed a marked reduction in inflammation markers and swelling compared to baseline measurements and control treatments.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the biological context and the specific targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
  • N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzylamine

Uniqueness

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the dioxopyrrolidinyl group contributes to its potential as a versatile intermediate in synthetic chemistry.

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical reactivity and biological activity.

Biological Activity

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group and a dioxopyrrolidinyl moiety attached to a benzamide core, which may influence its interactions with various biological targets.

  • Molecular Formula : C19H12F2N4O4
  • Molecular Weight : 398.3 g/mol
  • CAS Number : 1170020-32-2

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways are contingent upon the biological context and specific targets involved .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxopyrrolidin derivatives possess broad-spectrum antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

Anticonvulsant Activity

In a study involving hybrid compounds incorporating the dioxopyrrolidin moiety, several derivatives demonstrated notable anticonvulsant properties in preclinical models. Compounds were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, revealing that certain compounds provided significant protection against seizures at doses as low as 42.83 mg/kg .

Case Studies and Research Findings

A review of literature related to similar structures highlights several key findings:

  • Antimicrobial Efficacy : A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives showed excellent antifungal activity, suggesting that modifications in the dioxopyrrolidin structure could enhance efficacy against fungal infections .
  • Anticonvulsant Screening : In a systematic evaluation of new hybrid molecules containing dioxopyrrolidin groups, several compounds exhibited protective effects in seizure models comparable to established antiepileptic drugs like valproic acid .
  • Pharmacokinetic Properties : Some derivatives demonstrated favorable pharmacokinetic profiles with minimal metabolic alterations when subjected to human liver microsomes, indicating potential for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialDioxopyrrolidine DerivativesMIC: 0.03 - 0.5 μg/mL against C. albicans
AnticonvulsantHybrid Dioxopyrrolidine CompoundsED50 MES: 67.65 mg/kg; ED50 scPTZ: 42.83 mg/kg
Anti-inflammatoryRelated Benzamide DerivativesSignificant reduction in inflammation

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-11-3-6-14(13(19)9-11)20-17(24)10-1-4-12(5-2-10)21-15(22)7-8-16(21)23/h1-6,9H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNNQDJAYDHZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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